Sulfacetamide

Catalog No.
S544107
CAS No.
144-80-9
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfacetamide

CAS Number

144-80-9

Product Name

Sulfacetamide

IUPAC Name

N-(4-aminophenyl)sulfonylacetamide

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)

InChI Key

SKIVFJLNDNKQPD-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Solubility

less than 0.1 mg/mL at 61° F (NTP, 1992)
12500 mg/L (at 37 °C)
4.21e+00 g/L
>32.1 [ug/mL]

Synonyms

Acetopt, Acetylsulfanilamide, AK Sulf, AK-Sulf, Albucid, Antébor, Belph 10, Belph-10, Bleph, Ceta Sulfa, Cetamide, Colircusi Sulfacetamida, Coliriocilina Sulfacetam, Isopto Cetamide, Sodium Sulamyd, Sulamyd, Sodium, Sulf 10, Sulf-10, Sulfacetam, Coliriocilina, Sulfacetamida, Colircusi, Sulfacetamide, Sulfacetamide Monosodium Salt, Sulfacetamide Sodium, Sulfacetamide, Monosodium Salt, Anhydrous, Sulfacil, Sulfacyl, Sulfair, Sulphacetamide

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Description

The exact mass of the compound Sulfacetamide is 214.0412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 61° f (ntp, 1992)12500 mg/l (at 37 °c)4.21e+00 g/l>32.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757323. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity Studies

  • Mechanism of action: Researchers are investigating the specific mechanisms by which Sulfacetamide inhibits bacterial growth. Studies suggest it disrupts folic acid synthesis, essential for bacterial survival )].
  • Combination therapies: Research is exploring the effectiveness of combining Sulfacetamide with other antibiotics to combat resistant bacteria. Studies have shown promise in treating specific infections, like methicillin-resistant Staphylococcus aureus (MRSA) ].

Pharmacokinetic and Pharmacodynamic Studies

  • Absorption and penetration: Scientists are studying how Sulfacetamide is absorbed through the skin and eye tissues. This helps determine its effectiveness for topical applications Source: Journal of Ocular Pharmacology and Therapeutics [Journal of Ocular Pharmacology and Therapeutics, Lippincott Williams & Wilkins: ].
  • Dosage optimization: Research is ongoing to optimize Sulfacetamide dosage for various applications. This aims to balance efficacy with minimizing side effects Source: International Journal of Dermatology [International Journal of Dermatology, Wiley Online Library: ].

Safety and Resistance Studies

  • Allergic reactions: Some research focuses on identifying potential allergic reactions associated with Sulfacetamide use Source: British Journal of Dermatology [British Journal of Dermatology, British Association of Dermatologists: ].
  • Antimicrobial resistance: Scientists are monitoring the development of bacterial resistance to Sulfacetamide. This helps guide treatment protocols and develop alternative therapies if needed )].

Sulfacetamide is a synthetic bacteriostatic antibiotic []. It was first introduced in the 1940s and has become a mainstay in topical treatments for eye and skin infections []. Sulfacetamide's significance lies in its ability to combat a broad spectrum of bacteria, making it a valuable tool in managing various infections.


Molecular Structure Analysis

Sulfacetamide possesses a para-aminobenzenesulfonamide (PABA) core structure, characteristic of sulfonamides []. This core structure includes a sulfur atom bonded to two oxygen atoms (sulfonyl group) linked to an aromatic ring with an amine group attached at the para position. A functional group, typically an N-acetylated group, is attached to the sulfonamide nitrogen []. Sulfacetamide specifically has an N¹-acetylated group []. The key feature of this structure is the PABA core, which plays a crucial role in sulfacetamide's mechanism of action.


Chemical Reactions Analysis

Synthesis

Sulfacetamide can be synthesized through various methods. One common approach involves the reaction of sulfanilamide with acetic anhydride.

Balanced Chemical Equation:

H₂N-C₆H₄-SO₂NH₂ (Sulfanilamide) + (CH₃CO)₂O (Acetic anhydride) → CH₃CONH-C₆H₄-SO₂NH₂ (Sulfacetamide) + CH₃COOH (Acetic acid)

Mechanism of Action

Sulfacetamide's antibacterial activity stems from its interference with folic acid synthesis in bacteria [, ]. Bacteria require folic acid for growth and reproduction. Sulfacetamide acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial component in bacterial folic acid synthesis. Sulfacetamide's PABA-like structure allows it to bind to the enzyme dihydropteroate synthase, preventing PABA from binding and hindering folic acid production. This ultimately inhibits bacterial growth [].

Physical and Chemical Properties

  • Appearance: White crystalline powder [].
  • Melting point: 189-191 °C [].
  • Solubility: Slightly soluble in water, more soluble in hot water [].
  • Stability: Stable under normal storage conditions [].

Sulfacetamide is generally well-tolerated when used topically []. However, potential side effects include allergic reactions, burning sensation, stinging, and dryness at the application site [, ]. In rare cases, more severe reactions like Stevens-Johnson syndrome can occur [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Sulfacetamide is a white powder. (NTP, 1992)
Solid

XLogP3

-1

Exact Mass

214.0412

LogP

-0.96
-0.96 (LogP)
-0.6

Appearance

White to off-white crystalline powder.

Melting Point

360 to 363 °F (NTP, 1992)
183 °C
183.0 °C
183°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4965G3J0F5

Related CAS

127-56-0 (mono-hydrochloride salt, anhydrous)

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 165 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 161 of 165 companies with hazard statement code(s):;
H317 (96.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (96.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacterial vaginitis, keratitis, acute conjunctivitis, and blepharitis.
FDA Label

Pharmacology

Sulfacetamide is a sulfonamide antibiotic with bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Their antibacterial action is inhibited by pus.
Sulfacetamide is a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AF - Antiinfectives for treatment of acne
D10AF06 - Sulfacetamide
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AB - Sulfonamides
S01AB04 - Sulfacetamide

Mechanism of Action

Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

Pictograms

Irritant

Irritant

Other CAS

144-80-9

Wikipedia

Sulfacetamide

Biological Half Life

7-12.8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Acetamide, N-[(4-aminophenyl)sulfonyl]-: ACTIVE

Dates

Modify: 2023-08-15
1: Bartlett KB, Davis SA, Feldman SR. Tolerability of topical antimicrobials in treatment of acne vulgaris. J Drugs Dermatol. 2014 Jun;13(6):658-62. Review. PubMed PMID: 24918554.
2: Tüzün Y, Wolf R, Kutlubay Z, Karakuş O, Engin B. Rosacea and rhinophyma. Clin Dermatol. 2014 Jan-Feb;32(1):35-46. doi: 10.1016/j.clindermatol.2013.05.024. Review. PubMed PMID: 24314376.
3: Emer J, Waldorf H, Berson D. Botanicals and anti-inflammatories: natural ingredients for rosacea. Semin Cutan Med Surg. 2011 Sep;30(3):148-55. doi: 10.1016/j.sder.2011.05.007. Review. PubMed PMID: 21925368.
4: van Zuuren EJ, Kramer SF, Carter BR, Graber MA, Fedorowicz Z. Effective and evidence-based management strategies for rosacea: summary of a Cochrane systematic review. Br J Dermatol. 2011 Oct;165(4):760-81. doi: 10.1111/j.1365-2133.2011.10473.x. Epub 2011 Sep 15. Review. PubMed PMID: 21692773.
5: Jackson JM, Pelle M. Topical rosacea therapy: the importance of vehicles for efficacy, tolerability and compliance. J Drugs Dermatol. 2011 Jun;10(6):627-33. Review. PubMed PMID: 21637903.
6: van Zuuren EJ, Kramer S, Carter B, Graber MA, Fedorowicz Z. Interventions for rosacea. Cochrane Database Syst Rev. 2011 Mar 16;(3):CD003262. doi: 10.1002/14651858.CD003262.pub4. Review. Update in: Cochrane Database Syst Rev. 2015;4:CD003262. PubMed PMID: 21412882.
7: Preisz K, Kárpáti S. [Rosacea: pathogenesis, clinical forms and therapy]. Orv Hetil. 2010 Jul 25;151(30):1209-14. doi: 10.1556/OH.2010.28885. Review. Hungarian. PubMed PMID: 20650811.
8: Kennedy Carney C, Cantrell W, Elewski BE. Rosacea: a review of current topical, systemic and light-based therapies. G Ital Dermatol Venereol. 2009 Dec;144(6):673-88. Review. PubMed PMID: 19907406.
9: Elsaie ML, Choudhary S. Updates on the pathophysiology and management of acne rosacea. Postgrad Med. 2009 Sep;121(5):178-86. doi: 10.3810/pgm.2009.09.2066. Review. PubMed PMID: 19820288.
10: Bowe WP, Shalita AR. Effective over-the-counter acne treatments. Semin Cutan Med Surg. 2008 Sep;27(3):170-6. doi: 10.1016/j.sder.2008.07.004. Review. PubMed PMID: 18786494.
11: Thomas K, Yelverton CB, Yentzer BA, Balkrishnan R, Fleischer AB Jr, Feldman SR. The cost-effectiveness of rosacea treatments. J Dermatolog Treat. 2009;20(2):72-5. doi: 10.1080/09546630802314662. Review. PubMed PMID: 18728922.
12: Czepita D, Kuźna-Grygiel W, Czepita M, Grobelny A. Demodex folliculorum and Demodex brevis as a cause of chronic marginal blepharitis. Ann Acad Med Stetin. 2007;53(1):63-7; discussion 67. Review. PubMed PMID: 18561612.
13: Del Rosso J. Emerging topical antimicrobial options for mild-to-moderate acne: a review of the clinical evidence. J Drugs Dermatol. 2008 Feb;7(2 Suppl):s2-7. Review. PubMed PMID: 18404864.
14: Del Rosso JQ. Combination topical therapy in the treatment of acne. Cutis. 2006 Aug;78(2 Suppl 1):5-12. Review. PubMed PMID: 17966494.
15: Nally JB, Berson DS. Topical therapies for rosacea. J Drugs Dermatol. 2006 Jan;5(1):23-6. Review. PubMed PMID: 16468288.
16: Del Rosso JQ, Bikowski J. Topical metronidazole combination therapy in the clinical management of rosacea. J Drugs Dermatol. 2005 Jul-Aug;4(4):473-80. Review. PubMed PMID: 16004021.
17: Bikowski JB. The pharmacologic therapy of rosacea: a paradigm shift in progress. Cutis. 2005 Mar;75(3 Suppl):27-32; discussion 33-6. Review. PubMed PMID: 15810808.
18: Del Rosso JQ. Adjunctive skin care in the management of rosacea: cleansers, moisturizers, and photoprotectants. Cutis. 2005 Mar;75(3 Suppl):17-21; discussion 33-6. Review. PubMed PMID: 15810806.
19: Margolis DJ. Evidence-based dermatology. Cutis. 2005 Mar;75(3 Suppl):8-12; discussion 33-6. Review. PubMed PMID: 15810804.
20: Wolf JE Jr. Present and future rosacea therapy. Cutis. 2005 Mar;75(3 Suppl):4-7; discussion 33-6. Review. PubMed PMID: 15810803.

Explore Compound Types